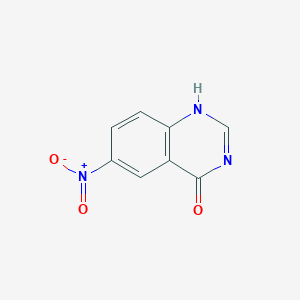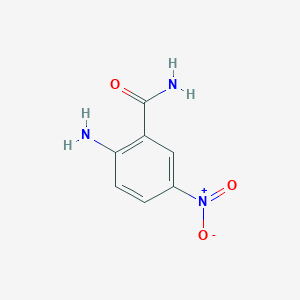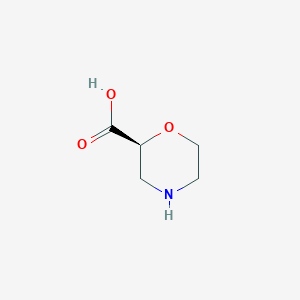![molecular formula C7H10N4 B118047 7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole CAS No. 151521-40-3](/img/structure/B118047.png)
7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole, also known as EMT or A-438079, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. EMT is a member of the pyrazolotriazole family and has been found to have a wide range of biological activities. In
Mechanism Of Action
7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole acts as a selective antagonist of the P2X7 receptor, which is a member of the purinergic receptor family. The P2X7 receptor is involved in the regulation of inflammation, pain, and cell death. By blocking this receptor, 7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole has been found to reduce inflammation and pain, as well as protect against cell death.
Biochemical And Physiological Effects
7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole has been found to have a number of biochemical and physiological effects. In animal studies, 7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole has been shown to reduce inflammation and pain in models of arthritis, neuropathic pain, and migraine. 7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole has also been found to protect against cell death in models of Parkinson's disease and stroke.
Advantages And Limitations For Lab Experiments
One advantage of using 7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole in lab experiments is its selectivity for the P2X7 receptor. This allows researchers to specifically target this receptor and investigate its role in various biological processes. However, one limitation of using 7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are a number of future directions for research on 7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole. One area of interest is its potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. 7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole has also been investigated for its potential as a treatment for cancer, as the P2X7 receptor is involved in tumor growth and metastasis. Additionally, further studies are needed to investigate the safety and efficacy of 7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole in human clinical trials.
Synthesis Methods
7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole is synthesized through a multi-step process starting with the reaction of 2-amino-4-methylpyridine with ethyl acetoacetate to form 4-ethyl-2-methylpyridine-3,5-dione. This compound is then reacted with hydrazine hydrate to form 4-ethyl-2-methylpyrazol-3,5-dione. Finally, the addition of ethyl chloroformate to 4-ethyl-2-methylpyrazol-3,5-dione leads to the formation of 7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole.
Scientific Research Applications
7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole has been extensively studied for its potential as a therapeutic agent. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. 7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole has also been investigated for its potential as a treatment for neuropathic pain, migraine, and Parkinson's disease.
properties
CAS RN |
151521-40-3 |
|---|---|
Product Name |
7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole |
Molecular Formula |
C7H10N4 |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole |
InChI |
InChI=1S/C7H10N4/c1-3-6-4-8-11-7(6)9-5(2)10-11/h4H,3H2,1-2H3,(H,9,10) |
InChI Key |
ODMZAGYSQSVPHR-UHFFFAOYSA-N |
SMILES |
CCC1=C2N=C(NN2N=C1)C |
Canonical SMILES |
CCC1=C2N=C(NN2N=C1)C |
synonyms |
1H-Pyrazolo[1,5-b][1,2,4]triazole, 7-ethyl-2-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide](/img/structure/B117997.png)


![1,4-Diazabicyclo[2.2.2]octan-2-one](/img/structure/B118004.png)

![3-Hydroxy-4-[2-[[3-hydroxy-4-[[3-methyl-2-[[3-methyl-2-[(2-phenylacetyl)amino]butanoyl]amino]butanoyl]amino]-5-phenylpentanoyl]amino]propanoylamino]-5-phenylpentanoic acid](/img/structure/B118016.png)